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Compound of Interest

Compound Name: 4-Methoxybenzophenone

Cat. No.: B1664615 Get Quote

This guide provides a detailed comparison of experimental data for 4-Methoxybenzophenone
against established reference spectra. It is intended for researchers, scientists, and

professionals in drug development to ensure accurate compound identification and

characterization. The guide outlines the methodologies for key spectroscopic techniques and

presents a summarized comparison of spectral data.

Spectroscopic Data Comparison
The following table summarizes the key spectral data for 4-Methoxybenzophenone obtained

from various spectroscopic techniques. This data can be used for direct comparison with

experimentally acquired spectra.
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Spectroscopic
Technique

Parameter Reference Value Source

¹H NMR Chemical Shift (δ)

7.82-7.76 (m, 2H),

7.55-7.45 (m, 3H),

6.97 (d, J=8.8 Hz,

2H), 3.88 (s, 3H)

SpectraBase[1][2]

¹³C NMR Chemical Shift (δ)

195.5, 163.4, 138.2,

132.5, 131.8, 129.6,

128.2, 113.6, 55.5

ChemicalBook,

SpectraBase[3][4]

FTIR Wavenumber (cm⁻¹)

~3060 (aromatic C-H),

~2950 (aliphatic C-H),

~1645 (C=O), ~1600,

1575 (C=C), ~1250

(C-O)

SpectraBase,

PubChem[5][6]

Mass Spec (EI) m/z
212 (M+), 135, 105,

77
NIST, PubChem[6][7]

Experimental Protocols
Detailed methodologies for acquiring the reference spectra are outlined below. These protocols

serve as a standard for reproducible experimental results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-Methoxybenzophenone is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a

5 mm NMR tube.

Instrumentation: A Bruker WM-300 spectrometer, or an equivalent instrument, is used for

analysis.[6]

¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30 degrees

and a relaxation delay of 1.0 second. A total of 16 scans are typically averaged.
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¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence. A pulse angle of 45 degrees and a relaxation delay of 2.0 seconds are

used. Typically, 1024 scans are averaged to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of 4-Methoxybenzophenone is mixed with dry

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total

Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.[6]

Instrumentation: A Bruker IFS 85 FTIR spectrometer, or a similar instrument, is used to

record the spectrum.[6]

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system for separation and purification.

Instrumentation: A HITACHI M-80A mass spectrometer, or an equivalent instrument, is used

for analysis.[6]

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[6]

Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of 50-300 amu.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1664615?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of a chemical compound like 4-Methoxybenzophenone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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